6-アミノ-2-メチルピリミジン-4-オール

説明

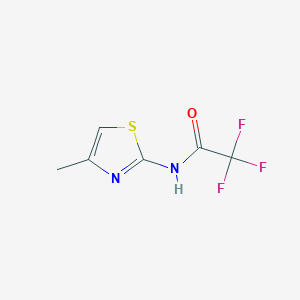

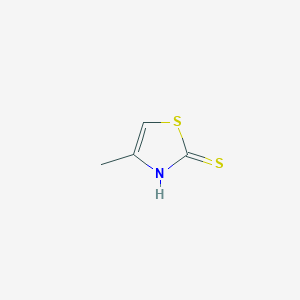

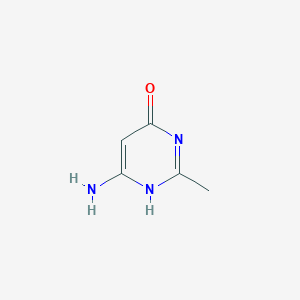

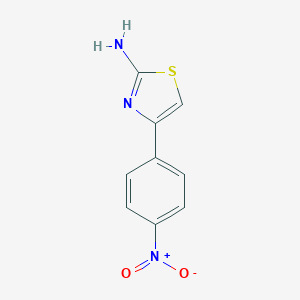

6-Amino-2-methyl-4(1H)-pyrimidinone is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Amino-2-methyl-4(1H)-pyrimidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-2-methyl-4(1H)-pyrimidinone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

がんマーカー開発

6-アミノ-2-メチルピリミジン-4-オール: は、がんマーカーとしての可能性について研究されています。ある研究では、テクネチウム-99m (Tc-99m) で放射性標識した後、新しいがんマーカーとして機能する新しいピリミジン誘導体の合成を目指していました。 合成された化合物は、高い放射化学的収率を示し、腫瘍を有するスイスアルビノマウスモデルを用いた生体内研究で、がんへの高い取り込みという有望なデータを示しました .

抗腫瘍活性

この化合物の誘導体は、抗腫瘍特性について評価されています。 アミノピリミジンのN-アルキル化(ピリミジンコアへのアミノ側鎖の組み込みを含む)は、候補化合物の抗腫瘍活性を高めると報告されています .

創薬

6-アミノ-2-メチルピリミジン-4-オールを含むピリミジン複素環誘導体は、抗腫瘍剤、抗結核剤、抗炎症剤、抗菌剤、抗HIV剤、抗マラリア剤、鎮痛剤、循環器系薬剤の設計において、医薬品化学において重要です .

サイクリン依存性キナーゼ阻害

この化合物は、抗がん剤の重要な標的であるサイクリン依存性キナーゼ(CDK)を阻害することにより、細胞周期の進行の調節に関与していることが示されています .

放射性医薬品

6-アミノ-2-メチルピリミジン-4-オールをTc-99mで標識する能力により、腫瘍の標的化とイメージングに使用できる放射性医薬品の開発のための候補となっています .

分子ドッキング

6-アミノ-2-メチルピリミジン-4-オール: は、創薬開発に不可欠な、さまざまな生物学的標的との結合相互作用を探る分子ドッキング研究で使用されています .

特性

IUPAC Name |

4-amino-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHONLHZERWNRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061107 | |

| Record name | 6-Amino-2-methyl-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-16-8 | |

| Record name | 6-Amino-2-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-amino-6-hydroxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 767-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 767-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Pyrimidinone, 6-amino-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-2-methyl-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-2-methyl-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-AMINO-6-HYDROXYPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9V7LC4LHZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of 6-amino-2-methylpyrimidin-4(3H)-one in organic synthesis?

A: 6-amino-2-methylpyrimidin-4(3H)-one serves as a versatile precursor for synthesizing various heterocyclic compounds, particularly purine derivatives [] and iminodipyrimidines []. Its structure allows for modifications at multiple reactive sites, enabling the creation of diverse chemical entities with potentially valuable biological activities.

Q2: Can you describe a specific example of using 6-amino-2-methylpyrimidin-4(3H)-one in a synthesis reaction?

A: In one study [], researchers utilized 6-amino-2-methylpyrimidin-4(3H)-one to synthesize a series of N6,N6-disubstituted 9H-purin-6-amines. The reaction involved reacting 5-acetamido-6-amino-2-methylpyrimidin-4(3H)-one (a derivative of 6-amino-2-methylpyrimidin-4(3H)-one) with different secondary amines in the presence of phosphorus pentoxide and triethylamine hydrochloride. This method provided access to various structurally diverse purine derivatives.

Q3: What is the role of phosphorus oxychloride in reactions involving 6-amino-2-methylpyrimidin-4(3H)-one?

A: Phosphorus oxychloride plays a crucial role in transforming 6-amino-2-methylpyrimidin-4(3H)-one into other valuable intermediates []. For instance, reacting it with phosphorus oxychloride at high temperatures (220-230°C) leads to the formation of 6,6'-dichloro-2,2'-dimethyl-4,4'-iminodipyrimidine. This compound can then be further modified by replacing the chlorine atoms with various nucleophiles, broadening the scope of possible derivatives. Interestingly, this reaction pathway occurs even when starting with alkoxy-substituted derivatives of 6-amino-2-methylpyrimidin-4(3H)-one, highlighting the reactivity driven by the core pyrimidine structure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxaspiro[4.5]decan-8-one](/img/structure/B189687.png)